molecular formula C20H13BrN2O B14630805 [6-Bromo-1-(pyridin-2-yl)indolizin-3-yl](phenyl)methanone CAS No. 56765-85-6

[6-Bromo-1-(pyridin-2-yl)indolizin-3-yl](phenyl)methanone

Cat. No.: B14630805
CAS No.: 56765-85-6
M. Wt: 377.2 g/mol
InChI Key: KEFVILGOXXSSQP-UHFFFAOYSA-N
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Description

6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone: is a complex organic compound that features a bromine atom, a pyridine ring, and an indolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone apart is its unique combination of a bromine atom, a pyridine ring, and an indolizine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

56765-85-6

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

(6-bromo-1-pyridin-2-ylindolizin-3-yl)-phenylmethanone

InChI

InChI=1S/C20H13BrN2O/c21-15-9-10-18-16(17-8-4-5-11-22-17)12-19(23(18)13-15)20(24)14-6-2-1-3-7-14/h1-13H

InChI Key

KEFVILGOXXSSQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3N2C=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

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